methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate
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Overview
Description
“Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21N3O2 . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .
Molecular Structure Analysis
The molecular structure of “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” consists of a carbamate group (-O-CO-NH-) and a phenylpiperazine group . Carbamates are derivatives of carbamic acid, with amino and carboxyl termini substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .Chemical Reactions Analysis
Carbamates, including “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate”, can react with acetylcholinesterase at neuronal synapses and neuromuscular junctions . This reaction is reversible, unlike the irreversible phosphorylation of acetylcholinesterase by organophosphates .Scientific Research Applications
Synthesis and Evaluation of Antineoplastic Agents
A study by Anderson and Jones (1984) explored the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion into bis(methylcarbamate) derivatives, including those based on 2-phenyl-3-methylfuran and various other heterocyclic systems. The focus was on assessing their potential as antineoplastic agents, although the compounds prepared did not exhibit activity against murine P388 lymphocytic leukemia in their tests. This research contributes to understanding the structural and functional aspects of carbamates in the context of antineoplastic drug development (Anderson & Jones, 1984).
Carcinogenicity of Alcoholic Beverages and Ethyl Carbamate
In 2007, a group of scientists reevaluated the carcinogenicity of alcoholic beverages and ethyl carbamate, a common contaminant in fermented foods and beverages. The findings, which were part of the IARC Monographs, contribute to the broader understanding of ethyl carbamate's potential health risks, including its role in carcinogenic processes (Baan et al., 2007).
Anticonvulsant Activity of Novel Branched Alkyl Carbamates
Hen, Bialer, and Yagen (2012) synthesized a novel class of carbamates and evaluated their anticonvulsant activity in various models. Their study identified specific compounds within the class that demonstrated promising antiepileptic properties, highlighting the therapeutic potential of carbamates in epilepsy treatment (Hen, Bialer, & Yagen, 2012).
Anti-Helicobacter pylori Agents
Carcanague and colleagues (2002) expanded on a specific scaffold to create a set of ethyl carbamates displaying potent activity against Helicobacter pylori, a significant gastric pathogen. Their work emphasizes the role of carbamates in developing new antibacterial agents, particularly against strains resistant to existing treatments (Carcanague et al., 2002).
Anticancer Agents and Carbamate Alterations
Temple, Rener, and Comber (1989) investigated the anticancer properties of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, focusing on the effects of modifications to the carbamate group. Their findings contribute to the design of more effective anticancer agents by understanding how structural changes to carbamates influence their biological activity (Temple, Rener, & Comber, 1989).
Mechanism of Action
Target of Action
The primary target of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . The compound binds to the active site of the enzyme, preventing it from hydrolyzing ACh .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh in the brain . This affects the cholinergic neurotransmission pathway, which is essential for learning and memory . The increased level of ACh enhances cognition functions .
Result of Action
The result of the action of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is an enhancement of cognitive functions due to the increased level of ACh in the brain . This makes it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Properties
IUPAC Name |
methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMEBIUPHTZKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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